molecular formula C15H11NO2 B1618354 2-Benzo[1,3]dioxol-5-yl-indolizine CAS No. 497226-04-7

2-Benzo[1,3]dioxol-5-yl-indolizine

Cat. No.: B1618354
CAS No.: 497226-04-7
M. Wt: 237.25 g/mol
InChI Key: OITYQCBHFKMGEL-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-indolizine is a heterocyclic compound that features a fused indolizine and benzodioxole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This method involves the reaction of a benzodioxole derivative with an indolizine precursor in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-indolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-indolizine involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly, which disrupts cell division and leads to cell death .

Comparison with Similar Compounds

    1-Benzo[1,3]dioxol-5-yl-indole: Shares a similar benzodioxole ring but differs in the indole structure.

    3-Benzo[1,3]dioxol-5-yl-indolizine: Another isomer with the benzodioxole ring attached at a different position.

    2-Benzo[1,3]dioxol-5-yl-pyridine: Contains a pyridine ring instead of an indolizine ring.

Uniqueness: 2-Benzo[1,3]dioxol-5-yl-indolizine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITYQCBHFKMGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351687
Record name 2-Benzo[1,3]dioxol-5-yl-indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497226-04-7
Record name 2-Benzo[1,3]dioxol-5-yl-indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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